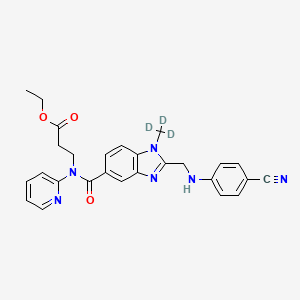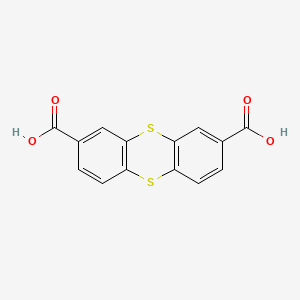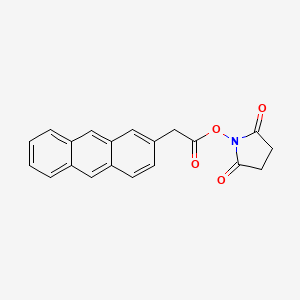![molecular formula C17H21BrClNO5 B585732 2-(Acetylamino)-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioic Acid 1,3-Diethyl Ester CAS No. 1346604-54-3](/img/structure/B585732.png)
2-(Acetylamino)-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioic Acid 1,3-Diethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Acetylamino)-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioic Acid 1,3-Diethyl Ester” is a compound that is useful in organic synthesis . It is also known by other names such as “Diethyl acetamido [2- (4-bromo-2-chlorophenyl)ethyl]malonate” and "Propanedioic acid, 2- (acetylamino)-2- [2- (4-bromo-2-chlorophenyl)ethyl]-, diethyl ester" .
Molecular Structure Analysis
The molecular formula of this compound is C17H21BrClNO5 . The average mass is 434.709 Da and the monoisotopic mass is 433.029144 Da .Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound, related to derivatives with similar structures, has been explored in the context of synthesis methods and structural characterization. Research on functionalized N,O,O-ligands, including compounds with chlorophenyl groups, indicates potential applications in creating coordination compounds with specific molecular conformations designed for metal atom coordination (Meskini et al., 2010). Such studies underscore the chemical versatility and application in materials science, particularly in the design of molecular complexes and catalysts.
Reactivity and Derivatives Formation
The reactivity of similar esters has been studied extensively, indicating the potential for creating a wide range of derivatives through various chemical reactions. For instance, the interaction of ethylene and propylene oxides with certain esters leads to the formation of compounds with potential utility in synthetic chemistry and material science, suggesting that derivatives of the specified compound might undergo similar transformations (McRae et al., 1943). This kind of research highlights the broad applicability of such compounds in developing new materials and chemicals.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Compounds with structures similar to 2-(Acetylamino)-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioic Acid 1,3-Diethyl Ester have been analyzed using GC-MS, revealing the presence of various compounds in reaction mixtures and highlighting the compound's role as a precursor in the synthesis of valuable derivatives (Ming, 2007). This analytical approach is crucial for understanding the compound's behavior in synthetic pathways and its potential applications in creating complex molecules for various uses.
Molecular Configuration and Electric Dipole Moments
Research on esters, including diethyl butylmalonate, related to the specified compound, investigates their molecular configuration and electric dipole moments. Such studies are essential for understanding the physical properties of these compounds and their interactions with other molecules, potentially leading to applications in electronic materials and devices (Krishna et al., 1971). This research domain explores the fundamental properties that could influence the development of new materials with specific electronic characteristics.
Polymerization of Cyclic Phosphoric Esters
Investigations into the polymerization of cyclic phosphoric esters reveal the potential for synthesizing polymers with unique properties, suggesting that compounds with similar ester groups might undergo comparable polymerization reactions to create novel polymeric materials (Korshak et al., 1958). This area of research opens up possibilities for the compound and its derivatives in the development of new polymers with tailored properties for specific applications.
Propiedades
IUPAC Name |
diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrClNO5/c1-4-24-15(22)17(20-11(3)21,16(23)25-5-2)9-8-12-6-7-13(18)10-14(12)19/h6-7,10H,4-5,8-9H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHLINUUOWBEML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=C(C=C(C=C1)Br)Cl)(C(=O)OCC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetylamino)-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioic Acid 1,3-Diethyl Ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylic-d3 Acid Ethyl Ester](/img/structure/B585651.png)





